molecular formula C11H11ClN4O2 B1336837 ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 28924-62-1

ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1336837
CAS RN: 28924-62-1
M. Wt: 266.68 g/mol
InChI Key: DCJZBLIDDBPKKI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of the ethyl ester group and the 4-chlorophenyl moiety suggests that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related triazole compounds often involves multi-step reactions starting from simple precursors. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process starting with 4-chlorobenzenamine, indicating the complexity and the potential for optimization in the synthesis of such compounds . The reaction conditions are critical, as seen in the synthesis of the related compound, where the ratio of reactants and reaction time were carefully controlled to achieve a high yield of 88% . This suggests that the synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate would also require careful optimization of reaction conditions to achieve a high yield and purity.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The related compound (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one was extensively studied using single-crystal X-ray diffraction, supplemented by Hirshfeld surface analysis to visualize intermolecular interactions . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions due to the presence of multiple reactive sites. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was used to synthesize a range of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions . This indicates that ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate could also undergo similar reactions, potentially leading to a diverse array of derivatives with varied biological and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibited significant nonlinear optical properties, with a first static hyperpolarizability nine times higher than that of urea . This suggests that ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate could also display interesting optical properties. Additionally, the crystal structure of ethyl 2-aminooxazole-5-carboxylate, which is structurally similar to triazole derivatives, showed planar sheets connected by hydrogen bonding, indicating the potential for strong intermolecular interactions in the solid state .

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural studies of related triazole compounds. For instance, Şahin et al. (2014) synthesized compounds including 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, characterized by IR, 1H NMR, 13C NMR, and X-ray diffraction techniques. These studies highlight the compound's framework structure and intermolecular hydrogen bonds, providing insight into its chemical behavior and potential applications Şahin et al., 2014.

Antimicrobial Properties

Several studies have explored the antimicrobial properties of triazole derivatives. For example, El-kerdawy et al. (1990) synthesized derivatives from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, which showed in vitro antimicrobial activity against pathogenic microorganisms El-kerdawy et al., 1990. This research suggests the potential use of triazole derivatives, including ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate, as antimicrobial agents.

Corrosion Inhibition

Raviprabha and Bhat (2021) investigated the corrosion inhibition efficiency of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate on AA6061 Aluminium alloy in hydrochloric acid. Their study found that the compound's inhibition efficiency increased with concentration and temperature, suggesting its potential as a corrosion inhibitor Raviprabha & Bhat, 2021.

properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJZBLIDDBPKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428670
Record name Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

CAS RN

28924-62-1
Record name Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28924-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of p-chlorophenyl azide (7.48 g; 0.0487 mole) with ethyl cyanoacetate (5.5 g; 0.0487 mole) as described in example 1a gave 10.057 g (81%) of the triazole of mp (ethanol) 162-164° C. (lit mp 165-167° C.; Ger Offen No. 2,009,134[1970]) (Found; C, 49.78; H, 4.31; N, 21.15; C11H11CIN4O2 requires; C, 49.54; H, 4.16; N, 21.01%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.48 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Yield
81%

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